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Core Mechanism of Action

Alisporivir exerts its antiviral effect by neutralizing the peptidyl-prolyl isomerase activity of cyclophilin

A (CypA), a plentiful host cytosolic protein [1]. This interaction is crucial for the replication of HCV.

The following diagram illustrates the fundamental mechanism of action of Alisporivir and its key

differentiator from the immunosuppressive Cyclosporine A (CsA).
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> Alisporivir inhibits HCV replication by binding to host Cyclophilin A, without forming the

immunosuppressive ternary complex with calcineurin.

Alisporivir is a non-immunosuppressive derivative of Cyclosporine A (CsA) [1]. Its structure differs from

CsA through specific amino acid modifications that enhance its binding affinity for cyclophilins while

abolishing its binding to calcineurin, the key step required for immunosuppression [1].

Preclinical and Clinical Antiviral Profile

Alisporivir demonstrates potent, broad-spectrum antiviral activity in preclinical and clinical studies.
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| Profile Aspect | Key Findings | Experimental Context / Citation | | :--- | :--- | :--- | | Antiviral Potency |

In vitro IC₅₀: Nanomolar (nM) range against multiple genotypes.
In vivo: Potent effect in chimeric mouse model.

|

HCV replicons (1a, 1b, 2a, 3) [1].

Genotype 2a JFH-1 whole virus [1].
Chimeric mouse model [1].

| | Genotype Coverage | Pangenotypic activity; more potent against genotype 3 than 1 or 4 in clinical
trials. |

Phase I (HIV/HCV co-infected) [1].
Phase II (DEB-025-HCV-203) [1].

| | Resistance Barrier | High barrier to viral resistance; no cross-resistance with DAAs. |

Replicon studies [1].

Low viral breakthrough in clinical trials (e.g., 3% in VITAL-1) [2].

| | Combination Therapy |

Synergistic or additive effects with DAAs (protease/polymerase inhibitors) and IFNα.
Suppresses emergence of DAA-resistant variants.

|

HCV replicon clearance assays [1].

Chimeric mouse model [1].

|

In clinical trials, Alisporivir-based regimens showed high efficacy. The VITAL-1 study in patients with

HCV genotype 2 or 3 demonstrated that an interferon-free regimen of Alisporivir plus Ribavirin achieved

Sustained Virological Response (SVR24) rates of 80% to 85% [2]. For patients who achieved a Rapid

Virological Response (RVR) and continued this IFN-free regimen, the per-protocol SVR24 rate was 92%

[2].

Additional Immunostimulatory Mechanism
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Beyond directly inhibiting viral replication, Alisporivir has a distinct immunostimulatory effect by

enhancing antigen presentation.
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> Alisporivir enhances antiviral immunity by promoting MHC-I antigen presentation and CD8+ T-cell

activation.

Research shows that Alisporivir pretreatment of hepatoma cells increased MHC-I surface expression by

about 40%, leading to significantly enhanced activation of antigen-specific CD8+ T cells [3]. This effect

was not due to increased MHC-I protein production, but rather to enhanced peptide availability, as it was

completely blocked by proteasome inhibitors [3].

Key Experimental Protocols

To evaluate Alisporivir's effects, specific and robust experimental methodologies were employed.

In Vitro Antiviral Activity and Resistance Profiling

HCV Replicon System: Huh7 hepatoma cells harboring self-replicating HCV subgenomic RNAs
(genotypes 1a, 1b, 2a, 3) are used [1].

Compound Incubation: Replicon cells are treated with serial dilutions of Alisporivir.
Endpoint Measurement: Antiviral activity is quantified by measuring the reduction in HCV RNA

levels (via RT-PCR) or the number of replicon-positive cells (via luciferase activity or
immunofluorescence) [1].

Resistance Selection: Conducted by passaging replicon cells under increasing Alisporivir pressure.
The resistance profile is cross-checked against other DAAs and IFNα [1].

Functional Antigen Presentation Assay
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Target Cells: Hepatoma cell lines (Huh6.1, HepG2) endogenously expressing HLA-A*02 and stably

transduced with an epitope-matched HCV NS5B protein [3].
Drug Treatment & Co-culture: Target cells are pretreated with Alisporivir, washed, and co-cultured

with NS5B-specific, HLA-A*02-restricted CD8+ T cells at a 1:1 effector-to-target ratio for 5 hours [3].
Readout: T cell activation is quantified by flow cytometric analysis of intracellular IFN-γ staining [3].

MHC-I surface expression is measured using specific antibodies (e.g., anti-HLA-A*02, anti-β2
microglobulin) [3].

Pharmacokinetics and Clinical Safety

Property Description

Administration Oral soft gel capsules [1].

Absorption Rapid, with peak plasma levels reached within 2 hours [1].

Metabolism Oxidized by cytochrome P450 3A4 (CYP3A4) in the liver [1].

Elimination Ultimately excreted in bile [1].

Half-life &
Dosing

Terminal half-life ~100 hours; supports once-daily dosing. A high loading dose is

used to achieve steady-state levels rapidly [1].

The most frequent clinical adverse events were similar to those of Peg-IFNα and Ribavirin (headache,

nausea, fatigue) [1]. The main laboratory abnormality was hyperbilirubinemia, related to transporter

inhibition and not associated with liver toxicity [1]. Alisporivir-based IFN-free regimens showed markedly

better safety and tolerability compared to IFN-containing regimens [2].

Future Directions and Broader Significance

Alisporivir's success as a host-targeting agent paved the way for its consideration as a broad-spectrum

antiviral candidate [3] [4]. Because cyclophilins are involved in the life cycle of many other viruses (like

HIV, HBV, and coronaviruses), targeting this host factor represents a promising strategy for pan-viral therapy
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[3]. The lessons learned from its development, particularly the high barrier to resistance, continue to inform

antiviral drug discovery for other pathogens [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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